![molecular formula C7H13N3 B2489738 3-butyl-1H-pyrazol-5-amine CAS No. 56367-26-1](/img/structure/B2489738.png)
3-butyl-1H-pyrazol-5-amine
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Overview
Description
Pyrazoles are a class of organic compounds with significant interest in various scientific and industrial fields due to their diverse chemical and physical properties. The interest in 3-butyl-1H-pyrazol-5-amine and its derivatives stems from their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to this compound, often involves one-pot methodologies that can efficiently produce these compounds in good yields. For example, a solvent-free condensation/reduction sequence has been reported for the synthesis of a closely related pyrazole derivative, showcasing the efficiency of such methods (Becerra, Rojas, & Castillo, 2021).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods, including FT-IR, UV-Vis, and NMR, play crucial roles in characterizing the molecular structure of pyrazole derivatives. Studies combining experimental techniques with density functional theory (DFT) calculations offer comprehensive insights into the structural characteristics of these compounds (Tamer et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, including domino reactions that provide selective access to novel heterocyclic structures. Such reactivity underscores the versatility of pyrazole compounds in synthesizing complex molecules with potential biological or material applications (Jiang et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structures, are often studied using X-ray crystallography and other analytical techniques. These properties are critical for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of pyrazole derivatives, are influenced by their molecular structure. Studies on the electron distribution within the molecule, such as HOMO-LUMO analysis and bond orbital analysis, contribute to understanding the chemical behavior and potential reactivity of these compounds (Tamer et al., 2016).
Scientific Research Applications
1. Synthesis Methods and Intermediates
- 3-butyl-1H-pyrazol-5-amine derivatives are synthesized using various methods, such as one-pot reductive amination, and serve as intermediates in the synthesis of other valuable pyrazole derivatives. These methodologies are characterized by their operational ease, short reaction times, and high yield. For example, the solvent-free synthesis method is efficient in both time and resources, making it suitable for the production of pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).
2. Catalyst Applications
- Pyrazol-5-amine derivatives, including this compound, are used as ligands in metal complexes. These complexes have been tested as catalysts in reactions like the copolymerization of CO2 and cyclohexene oxide, demonstrating their potential in polymer chemistry (Matiwane, Obuah, & Darkwa, 2020).
3. Nonlinear Optical Properties
- Certain pyrazol-5-amine derivatives have been studied for their nonlinear optical properties. These properties make them potential candidates for applications in optical and electronic devices. For instance, the negative HOMO and LUMO energies indicate stability and a small energy gap between them suggests intramolecular charge transfer, critical for nonlinear optical properties (Tamer et al., 2016).
4. Pharmaceutical Research
- Pyrazol-5-amine derivatives are also significant in pharmaceutical research. They have been used as scaffolds for developing novel antitumor drugs. These compounds have shown anti-proliferative activities against certain tumor cells, indicating their potential as therapeutic agents (Ma, Ouyang, Wang, & Yao, 2020).
5. Material Science Applications
- In material science, pyrazol-5-amine derivatives are utilized in synthesizing a variety of compounds with potential applications in drug discovery and material development. For example, an efficient one-pot synthesis method has been developed for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, showing the versatility of pyrazole derivatives in synthetic chemistry (Yu et al., 2013).
Safety and Hazards
Future Directions
Pyrazoles, including 3-butyl-1H-pyrazol-5-amine, have a wide range of applications, especially in the field of pharmaceutics and medicinal chemistry . They are considered promising functional reagents and are used as versatile synthetic building blocks in the synthesis of various organic molecules . Therefore, future research may focus on developing new synthetic methods and exploring novel applications of these compounds.
Mechanism of Action
Target of Action
3-Butyl-1H-pyrazol-5-amine, a derivative of pyrazole, is known to interact with various targets in the body. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
The mode of action of this compound is largely dependent on its structure. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
Pyrazole derivatives are known to have a wide range of physiological and pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the wide range of physiological and pharmacological activities of pyrazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-butyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEIWKYPWDZGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56367-26-1 |
Source
|
Record name | 3-butyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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